molecular formula C6H14N2 B1453734 N-(2-aminoethyl)cyclobutanamine CAS No. 1119261-24-3

N-(2-aminoethyl)cyclobutanamine

Cat. No. B1453734
M. Wt: 114.19 g/mol
InChI Key: WSQYKRGHTOZSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)cyclobutanamine, also known as cyclobutane-1,2-diamine, is a cyclic diamine compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

Cyclobutane-Containing Alkaloids in Drug Discovery

Cyclobutane-containing alkaloids have garnered attention for their significant antimicrobial, antibacterial, antitumor, and other biological activities. These compounds, isolated from both terrestrial and marine species, represent a rich source of leads for drug discovery. The review by Sergeiko et al. (2008) highlights the importance of cyclobutane-containing alkaloids in the development of new pharmaceuticals, underscoring their potential in crafting novel therapeutic agents. This emphasizes the relevance of structures like N-(2-aminoethyl)cyclobutanamine in medicinal chemistry and drug design efforts, particularly due to their unique cyclobutane core which could impart desirable pharmacological properties (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Cyclobutane Natural Products and Biomimetic Syntheses

Yang et al. (2022) provide an extensive review of [2 + 2]-cycloaddition-derived cyclobutane natural products, exploring their structural diversity, sources, bioactivities, and biomimetic syntheses. The emphasis on the structural diversity of these molecules and their synthetic challenges sheds light on the potential of N-(2-aminoethyl)cyclobutanamine and related structures for inspiring new synthetic strategies and therapeutic applications. This review underscores the ongoing interest in cyclobutane frameworks for the development of new drugs and highlights the innovative approaches in biomimetic synthesis that can leverage the unique characteristics of these compounds (Yang, Jia, Song, & Huang, 2022).

properties

IUPAC Name

N'-cyclobutylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-4-5-8-6-2-1-3-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYKRGHTOZSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-(2-aminoethyl)cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-(2-aminoethyl)cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-(2-aminoethyl)cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.